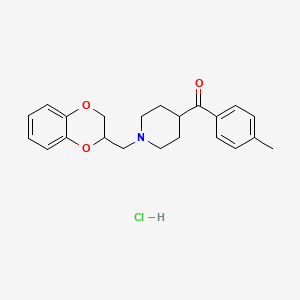
Plumbane, adipoyltributyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbane, adipoyltributyl- is a chemical compound that falls under the category of organolead compounds It is characterized by the presence of lead atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, adipoyltributyl- typically involves the reaction of lead compounds with organic reagents. One common method is the reaction of lead(II) nitrate with sodium borohydride, which produces plumbane derivatives . The reaction conditions often require careful control of temperature and pressure to ensure the stability of the compound.
Industrial Production Methods
Industrial production of Plumbane, adipoyltributyl- may involve large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Plumbane, adipoyltributyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of lead oxides.
Reduction: Reduction reactions can convert Plumbane, adipoyltributyl- to lower oxidation states of lead.
Substitution: In substitution reactions, one or more organic groups attached to the lead atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce lead oxides, while substitution reactions can yield a variety of organolead compounds with different functional groups.
Scientific Research Applications
Plumbane, adipoyltributyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of Plumbane, adipoyltributyl- involves its interaction with molecular targets, primarily through the lead atom. The lead atom can form bonds with various functional groups, influencing the reactivity and stability of the compound. The pathways involved in its action include electron transfer processes and coordination with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Plumbane, adipoyltributyl- include:
- Methane, CH₄
- Silane, SiH₄
- Germane, GeH₄
- Stannane, SnH₄
Uniqueness
Plumbane, adipoyltributyl- is unique due to the presence of lead, which imparts distinct chemical properties compared to its lighter congeners.
Properties
CAS No. |
73940-91-7 |
|---|---|
Molecular Formula |
C30H62O2Pb2 |
Molecular Weight |
8.7e+02 g/mol |
IUPAC Name |
1,6-bis(tributylplumbyl)hexane-1,6-dione |
InChI |
InChI=1S/C6H8O2.6C4H9.2Pb/c7-5-3-1-2-4-6-8;6*1-3-4-2;;/h1-4H2;6*1,3-4H2,2H3;; |
InChI Key |
NLDFIIBPOIQHDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Pb](CCCC)(CCCC)C(=O)CCCCC(=O)[Pb](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)








![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)

